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molecular formula C14H20N2O2 B8417911 3-(4-Nitro-phenyl)-1-propyl-piperidine

3-(4-Nitro-phenyl)-1-propyl-piperidine

Cat. No. B8417911
M. Wt: 248.32 g/mol
InChI Key: YZCPTDYGMIAUQY-UHFFFAOYSA-N
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Patent
US08470810B2

Procedure details

To ice cooled 3-phenyl-1-propyl-piperidine (4.6 g, 19.73 mmol) and KNO3 (2.254 g, 22.29 mmol) was added concentrated H2SO4. The reaction mixture was allowed to warm to room temperature and stirred for another 30 minutes. To the reaction mixture was added cautiously ice and subsequently the pH was adjusted to 9-10. The aqueous phase was extracted several times with ethyl acetate. The organic phases was dried over magnesium sulfate, filtered, and evaporated to dryness to yield the crude product (5.2 g, 81% purity).
Name
3-phenyl-1-propyl-piperidine
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
2.254 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][N:9]([CH2:13][CH2:14][CH3:15])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:16]([O-])([O-:18])=[O:17].[K+].OS(O)(=O)=O>>[N+:16]([C:4]1[CH:5]=[CH:6][C:1]([CH:7]2[CH2:12][CH2:11][CH2:10][N:9]([CH2:13][CH2:14][CH3:15])[CH2:8]2)=[CH:2][CH:3]=1)([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
3-phenyl-1-propyl-piperidine
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CN(CCC1)CCC
Name
KNO3
Quantity
2.254 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added cautiously ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CN(CCC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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